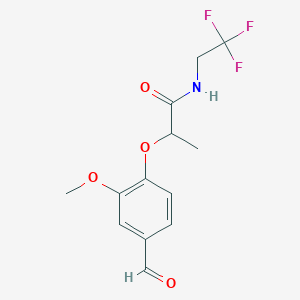
2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide
Descripción
2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Propiedades
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-8(12(19)17-7-13(14,15)16)21-10-4-3-9(6-18)5-11(10)20-2/h3-6,8H,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBIVXOMDIMUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(F)(F)F)OC1=C(C=C(C=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Introduction of the trifluoroethyl group: The phenoxy intermediate is then reacted with a trifluoroethylating agent under controlled conditions to introduce the trifluoroethyl group.
Amidation: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The aldehyde group can also be reduced to form an alcohol.
Substitution: The methoxy and trifluoroethyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary widely depending on the specific groups involved but often include the use of strong bases or acids.
Major Products
Oxidation: Formation of 2-(4-carboxy-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide.
Reduction: Formation of 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential lead compound for the development of new drugs.
Material Science: In the synthesis of novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar compounds include:
2-(4-formyl-2-methoxyphenoxy)propanamide: Lacks the trifluoroethyl group, which may affect its reactivity and applications.
2-(4-formyl-2-methoxyphenoxy)-N-ethylpropanamide: Contains an ethyl group instead of a trifluoroethyl group, which may influence its chemical properties and biological activity.
The presence of the trifluoroethyl group in 2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide makes it unique, potentially offering enhanced stability and specific interactions in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


